Sampirtine
Overview
Description
Sampirtine is a chemical compound with the molecular formula C12H12FN3 and a molecular weight of 217.24 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a 4-fluorobenzyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Sampirtine can be synthesized through a reaction involving 2,6-diaminopyridine and 4-fluorobenzyl chloride . The process involves the following steps:
- The reaction mixture heats exothermically to about 140°-160°C and is then maintained at 130°-150°C for approximately 4 hours.
- The mixture is cooled, dissolved in methylene chloride, and treated with concentrated ammonia.
- The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum.
- The residue is purified by column chromatography using methylene chloride and ethanol as eluting solvents .
Melting: 10.9 grams of 2,6-diaminopyridine by gradual warming.
Adding: 14.45 grams of 4-fluorobenzyl chloride dropwise at a temperature range of 115°-120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and using appropriate purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sampirtine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups in this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound.
Scientific Research Applications
Sampirtine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential applications in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Sampirtine exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of Sampirtine.
4-Fluorobenzyl Chloride: Another precursor used in the synthesis process.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, this compound may exhibit different reactivity and interactions due to the presence of the 4-fluorobenzyl group and amino substituents.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-4-1-8(2-5-10)7-9-3-6-11(14)16-12(9)15/h1-6H,7H2,(H4,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKNGZKVPFVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N=C(C=C2)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151225 | |
Record name | Sampirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115911-28-9 | |
Record name | Sampirtine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115911289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sampirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMPIRTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684V5J83L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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